molecular formula C13H10BrNO2 B14565599 2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-25-3

2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B14565599
CAS No.: 61395-25-3
M. Wt: 292.13 g/mol
InChI Key: ZKDOZEKTXXWSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a chemical compound that belongs to the class of oxazole derivatives. . The structure of this compound includes a pyridine ring fused with an oxazole ring, and a hydroxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired oxazole-pyridine structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinone derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole-pyridine structure can interact with enzymes and receptors . These interactions can lead to the modulation of various biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can be compared with other similar compounds, such as 8-benzyl-2-(hydroxymethyl)-octahydro-[1,2]oxazolo[2,3-a]pyridin-8-ium bromide . While both compounds share the oxazole-pyridine core structure, the presence of different substituents, such as the hydroxyphenyl group in the former and the benzyl group in the latter, can lead to differences in their biological activities and applications. The unique combination of functional groups in this compound makes it distinct and potentially more versatile for certain applications.

Properties

CAS No.

61395-25-3

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenol;bromide

InChI

InChI=1S/C13H9NO2.BrH/c15-12-6-4-10(5-7-12)13-9-11-3-1-2-8-14(11)16-13;/h1-9H;1H

InChI Key

ZKDOZEKTXXWSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C(=C1)C=C(O2)C3=CC=C(C=C3)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.